molecular formula C10H6N2 B150825 Quinoline-6-carbonitrile CAS No. 23395-72-4

Quinoline-6-carbonitrile

Número de catálogo: B150825
Número CAS: 23395-72-4
Peso molecular: 154.17 g/mol
Clave InChI: NIFLNJLWZZABMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinoline-6-carbonitrile is an organic compound that belongs to the quinoline family Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N this compound is characterized by the presence of a nitrile group (-CN) attached to the sixth position of the quinoline ring

Synthetic Routes and Reaction Conditions:

    Method 1 Skraup Synthesis: One of the classical methods for synthesizing quinoline derivatives is the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. For this compound, a nitrile precursor can be introduced during the reaction.

    Method 2 Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a nitrile group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrial production may involve the catalytic hydrogenation of quinoline derivatives with nitrile groups. This process is typically carried out under high pressure and temperature using catalysts such as palladium or platinum.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.

    Substitution: Chlorine, bromine, Lewis acid catalysts.

Major Products Formed:

    Oxidation: Quinoline-6-carboxylic acid.

    Reduction: Quinoline-6-amine.

    Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : Quinoline-6-carbonitrile is used as a building block in organic synthesis

Biology: : In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound, in particular, has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: : this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials.

Comparación Con Compuestos Similares

    Quinoline: The parent compound of quinoline-6-carbonitrile, lacking the nitrile group.

    Quinoline-4-carbonitrile: A similar compound with the nitrile group attached to the fourth position of the quinoline ring.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness of this compound: this compound is unique due to the specific positioning of the nitrile group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with enzymes and biological targets compared to other quinoline derivatives. Additionally, the presence of the nitrile group can enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Actividad Biológica

Quinoline-6-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

Quinoline derivatives, including this compound, are known for their ability to interact with various biological targets. The carbonitrile group at the 6-position enhances the compound's potential as a pharmacological agent. Recent studies have highlighted its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are crucial in regulating gene expression and cell cycle progression.

This compound exhibits its biological activity primarily through the inhibition of CDK8/19. These kinases play a significant role in transcriptional regulation and are implicated in various cancers. The mechanism involves binding to the ATP-binding site of these kinases, preventing their activity and leading to reduced cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline scaffold can significantly impact its inhibitory potency. For instance, the introduction of different substituents at the 6-position can enhance or diminish activity against CDK8/19.

CompoundSubstituentIC50 (µM)Notes
20a (Senexin C)-CN0.5Potent inhibitor with high selectivity for CDK8/19
8b-H30Significant loss of activity
8c-Cl2.5Moderate activity; halogen substitution improves binding
8g-NO225Similar potency to unsubstituted quinoline

The above table summarizes key findings from SAR studies that illustrate the importance of functional groups in modulating biological activity.

Case Studies

  • Inhibition of CDK8/19 : A study demonstrated that Senexin C (20a), a derivative of this compound, exhibited potent inhibitory activity against CDK8/19 in both in vitro and in vivo models. It showed improved metabolic stability and sustained inhibition of gene expression related to tumor growth, suggesting its potential as an anti-cancer therapeutic .
  • Anti-Cancer Activity : Another investigation into quinoline derivatives revealed their effectiveness against prostate cancer cells and Trypanosoma cruzi, the causative agent of Chagas disease. The study reported that certain derivatives outperformed standard treatments like nifurtimox in vitro, indicating a promising avenue for drug development .
  • Pharmacokinetics : In vivo pharmacokinetic studies indicated that Senexin C demonstrated good oral bioavailability and a favorable tumor-enrichment profile, which is crucial for effective cancer therapy .

Propiedades

IUPAC Name

quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLNJLWZZABMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343900
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23395-72-4
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23395-72-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromoquinoline (2.0 g, 9.61 mmol) in pyridine (30 mL) was added CuCN (3.0 g, 33.6 mmol) at RT under inert atmosphere. The reaction mixture was gradually heated to 200° C. and stirred for 8 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT, diluted with ice-cold H2O (100 mL) and extracted with EtOAc (3×100 mL). The combined organic extracts were washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude material. Purification by silica gel column chromatography (eluting with 30% EtOAc/hexane) afforded compound I-C (1.25 g, 8.0 mmol, 83%) as white solid. 1H NMR (200 MHz, CDCl3): δ 9.08-9.05 (m, 1H), 8.25-8.19 (m, 3H), 7.86 (dd, J=8.6, 1.8 Hz, 1H), 7.55 (dd, J=8.6, 1.8 Hz, 1H). MS (ESI): 155 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxamide (177 g, 1.03 mol) in chloroform (1.5 lit.) and triethylamine (520.15 g, 5.15 mol), trifluoroacetic anhydride (540.34 g, 2.57 mol) was added dropwise below 10° C. After 1.5 h, the pH was adjusted to 7 with sodium bicarbonate solution and extracted with dichloromethane. The organic layer was dried with sodium sulphate and concentrated to afford the title compound as a brown solid (96 g, 59%).
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
520.15 g
Type
reactant
Reaction Step One
Quantity
540.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods III

Procedure details

To a mixture of quinoline-6-carboxamide (0-3) (1.2 g, 7.2 mmol) and triethylamine (2.2 g, 21.8 mmol) in DCM (50 mL) at 0° C. was added trifluoroacetic acid anhydride (1.9 g, 8.9 mmol). The reaction was stirred for 10 mins at 0° C., then quenched with water. The resulting mixture was extracted with DCM. The organic layer was dried over anhydrous Na2SO4, and concentrated to afford the desired title compound (1.0 g). MS (m/z): 154 (M)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
Quinoline-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
Quinoline-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Quinoline-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
Quinoline-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
Quinoline-6-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.